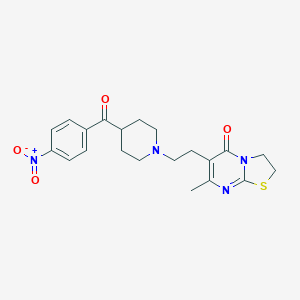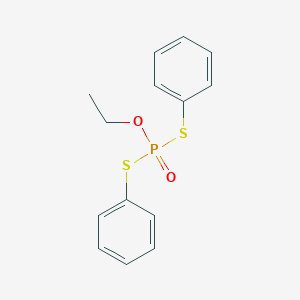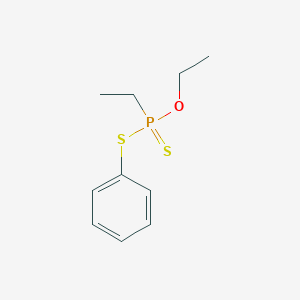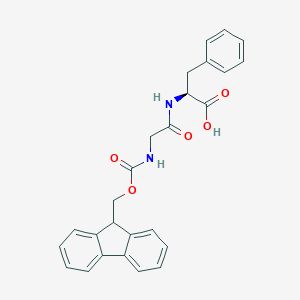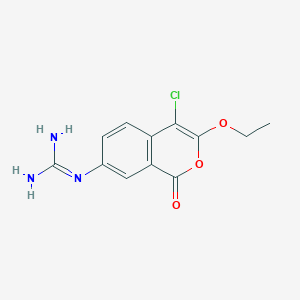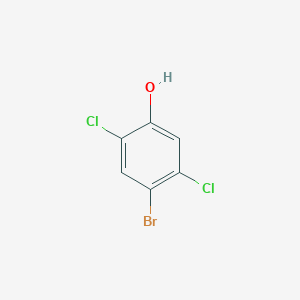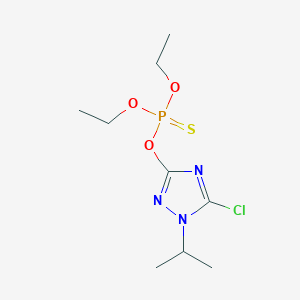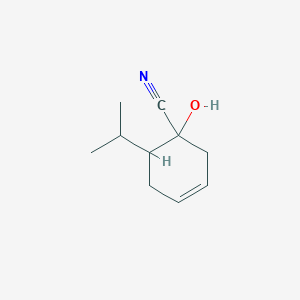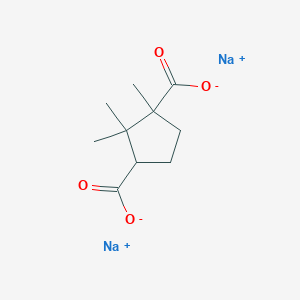![molecular formula C12H18O2S B052236 [(2,2-Diethoxyethyl)sulfanyl]benzene CAS No. 66616-26-0](/img/structure/B52236.png)
[(2,2-Diethoxyethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,2-Diethoxyethyl)sulfanyl]benzene, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a colorless liquid that has a molecular formula of C12H18O2S and a molecular weight of 226.34 g/mol.
Mécanisme D'action
The mechanism of action of [(2,2-Diethoxyethyl)sulfanyl]benzene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. Additionally, [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects:
[(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth. [(2,2-Diethoxyethyl)sulfanyl]benzene has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(2,2-Diethoxyethyl)sulfanyl]benzene in lab experiments include its ease of synthesis, its ability to undergo various chemical reactions, and its potential applications in various fields. The limitations of using [(2,2-Diethoxyethyl)sulfanyl]benzene in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on [(2,2-Diethoxyethyl)sulfanyl]benzene. One direction is to investigate the mechanism of action of [(2,2-Diethoxyethyl)sulfanyl]benzene in more detail to better understand its anticancer and antibacterial activities. Another direction is to explore the potential applications of [(2,2-Diethoxyethyl)sulfanyl]benzene in the synthesis of thiol-functionalized polymers and nanoparticles. Additionally, the development of new synthetic methods for [(2,2-Diethoxyethyl)sulfanyl]benzene and its derivatives could lead to the discovery of new compounds with potential applications in various fields.
Méthodes De Synthèse
The synthesis of [(2,2-Diethoxyethyl)sulfanyl]benzene involves the reaction of 2,2-diethoxyethanethiol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield after purification. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[(2,2-Diethoxyethyl)sulfanyl]benzene has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, [(2,2-Diethoxyethyl)sulfanyl]benzene can be used as a building block for the synthesis of various compounds due to its ability to undergo various chemical reactions. In material science, [(2,2-Diethoxyethyl)sulfanyl]benzene can be used as a precursor for the synthesis of thiol-functionalized polymers and nanoparticles. In medicinal chemistry, [(2,2-Diethoxyethyl)sulfanyl]benzene has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Propriétés
Numéro CAS |
66616-26-0 |
|---|---|
Nom du produit |
[(2,2-Diethoxyethyl)sulfanyl]benzene |
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
2,2-diethoxyethylsulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-3-13-12(14-4-2)10-15-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
Clé InChI |
XGVOYFSWJOHTFC-UHFFFAOYSA-N |
SMILES |
CCOC(CSC1=CC=CC=C1)OCC |
SMILES canonique |
CCOC(CSC1=CC=CC=C1)OCC |
Synonymes |
(Phenylthio)acetaldehyde Diethyl Acetal; [(2,2-Diethoxyethyl)thio]benzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




